

An In-depth Technical Guide to the Fundamental Properties of Methylmagnesium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylmagnesium Iodide*

Cat. No.: *B1630815*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmagnesium iodide (CH_3MgI) is an organomagnesium compound and a quintessential Grignard reagent. Its high reactivity as a potent nucleophile and strong base makes it an indispensable tool in organic synthesis, particularly for the formation of carbon-carbon bonds.

[1] This technical guide provides a comprehensive overview of the core fundamental properties of **methylmagnesium iodide**, including its physicochemical characteristics, reactivity, and detailed experimental protocols for its preparation and use. The information is presented to aid researchers, scientists, and drug development professionals in the safe and effective application of this versatile reagent.

Physicochemical Properties

Methylmagnesium iodide is typically encountered as a colorless to pale yellow or dark gray solution in an aprotic ether solvent, most commonly diethyl ether or tetrahydrofuran (THF). [2] It is highly sensitive to moisture and air, which cause its decomposition. Due to its reactive nature, it is often prepared *in situ* for immediate use.

Table 1: General and Physical Properties of **Methylmagnesium Iodide**

Property	Value	Source(s)
Chemical Formula	CH_3MgI	
Molecular Weight	166.24 g/mol	[3]
CAS Number	917-64-6	
Appearance	Typically a dark gray solution in diethyl ether.	[2]
Melting Point	Not applicable (typically not isolated as a pure solid).	
Boiling Point	Dependent on the solvent used.	
Solubility	Soluble in ethers (e.g., diethyl ether, THF). Reacts violently with water and alcohols.	[4]
Density (3.0 M solution in diethyl ether)	1.261 g/mL at 25 °C	[5]

Spectroscopic and Thermochemical Data

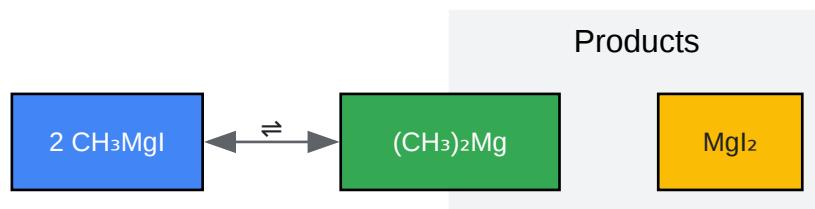

Spectroscopic techniques are crucial for the characterization and quantification of Grignard reagents. While obtaining spectra of pure **methylmagnesium iodide** is challenging due to its instability, data for its solutions are available.

Table 2: Spectroscopic and Thermochemical Data for **Methylmagnesium Iodide**

Parameter	Value/Range	Source(s)
¹ H NMR (Proton NMR)	Data not readily available for the CH ₃ group directly bonded to Mg. Solvent peaks will be prominent.	
¹³ C NMR (Carbon-13 NMR)	The chemical shift of the methyl carbon is highly dependent on the solvent and the position of the Schlenk equilibrium.	
IR Spectroscopy	The C-Mg stretching vibration is expected in the far-infrared region. IR spectroscopy is a valuable tool for monitoring the formation and consumption of Grignard reagents in real-time.	[6]
Enthalpy of Formation (ΔH _f [°])	Data not readily available.	

Reactivity and the Schlenk Equilibrium

The reactivity of **methylmagnesium iodide** is characterized by the nucleophilicity of the carbon atom in the highly polarized carbon-magnesium bond.^[2] In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.^{[6][7]} This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium halide.^[7] The position of this equilibrium is influenced by the solvent, concentration, and temperature.^[7]

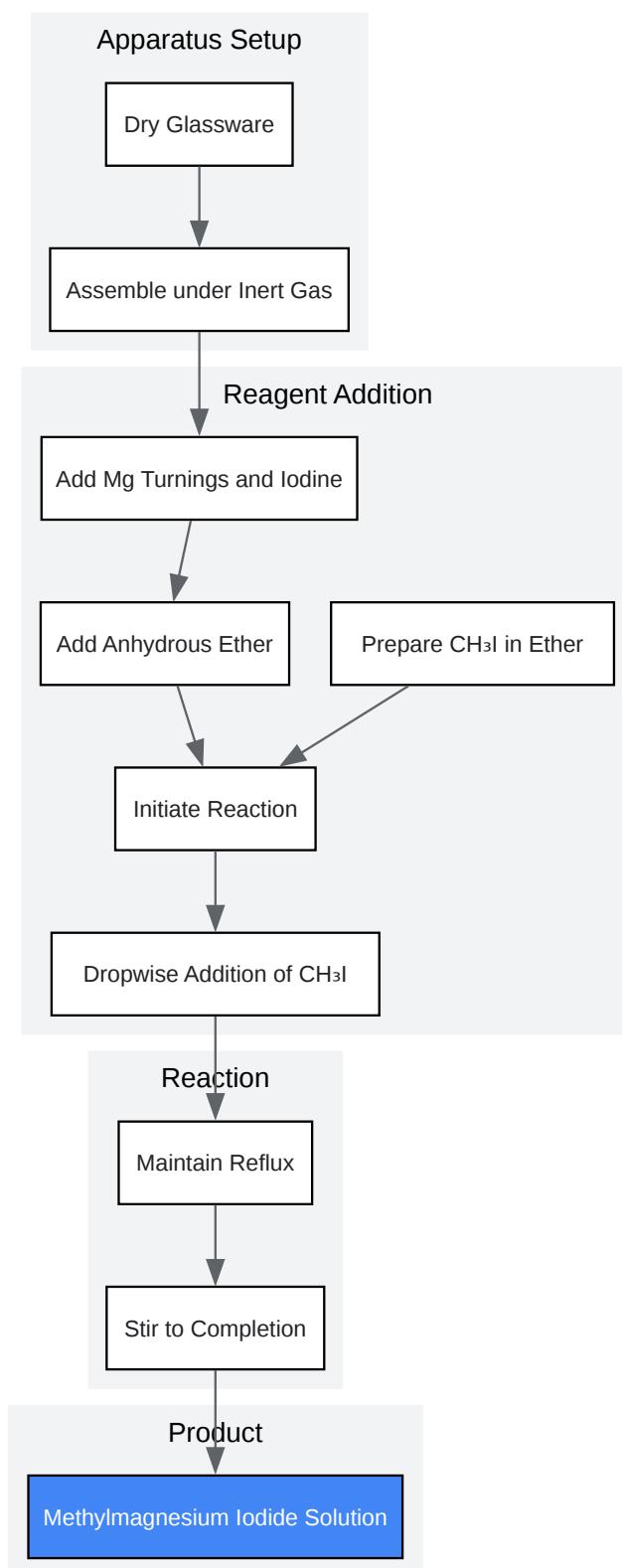
[Click to download full resolution via product page](#)

Caption: The Schlenk equilibrium for **Methylmagnesium Iodide**.

Experimental Protocols

Preparation of Methylmagnesium Iodide

The synthesis of **methylmagnesium iodide** is a classic Grignard reaction involving the reaction of methyl iodide with magnesium metal in an anhydrous ether solvent.^[8] Strict anhydrous conditions are essential for a successful reaction, as even trace amounts of water will quench the Grignard reagent.^[8]


Materials:

- Magnesium turnings
- Iodomethane (Methyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- A crystal of iodine (as an initiator)
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas.
- Place the magnesium turnings in the three-necked flask.
- Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

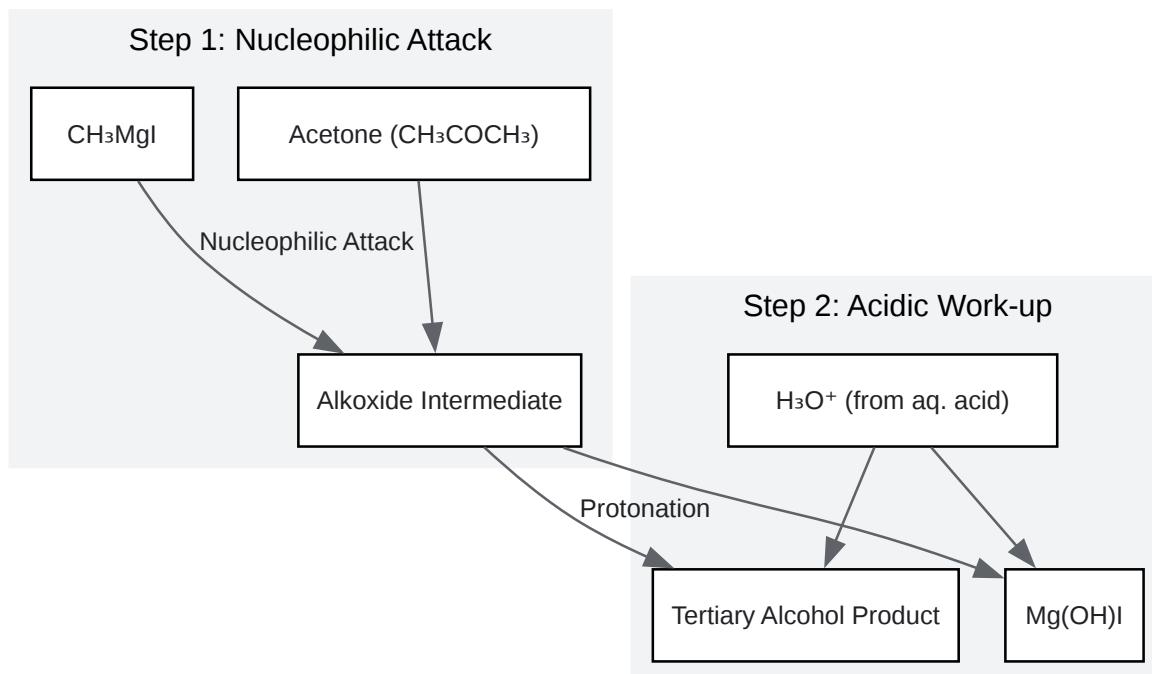
- Add a small portion of the anhydrous ether to the flask, just enough to cover the magnesium turnings.
- Prepare a solution of iodomethane in anhydrous ether in the dropping funnel.
- Add a small amount of the iodomethane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.
- Once the reaction has initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting gray solution is the **methylmagnesium iodide** reagent.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the preparation of **Methylmagnesium Iodide**.

Reaction with a Carbonyl Compound (e.g., Acetone)

Methylmagnesium iodide readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.^[9] The mechanism involves the nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon.^[9]


Materials:

- **Methylmagnesium iodide** solution (prepared as above)
- Acetone (or other carbonyl compound)
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
- Separatory funnel

Procedure:

- Cool the prepared **methylmagnesium iodide** solution in an ice bath.
- Dissolve the acetone in anhydrous ether in a separate flask.
- Add the acetone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
- Work-up: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step should be performed in an ice bath due to the exothermic nature of the quenching process.^[10]
- Transfer the mixture to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with brine.

- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude alcohol product.

[Click to download full resolution via product page](#)

Caption: Mechanism of the reaction of **MethylMagnesium Iodide** with acetone.

Safety and Handling

MethylMagnesium iodide is a highly flammable and corrosive substance that reacts violently with water.^[11] It should be handled in a well-ventilated fume hood under an inert atmosphere.^[12] Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and gloves, must be worn.^[12] In case of fire, do not use water; use a dry chemical or sand-based extinguisher.^[7]

Table 3: Hazard and Safety Information for **MethylMagnesium Iodide** (in Diethyl Ether)

Hazard	Description	Precautionary Measures	Source(s)
Flammability	Highly flammable liquid and vapor.	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.	[5][11]
Reactivity	Reacts violently with water, releasing flammable gases. May form explosive peroxides upon prolonged storage in ether.	Handle and store under an inert gas. Protect from moisture. Test for peroxides before use if stored.	[11][12]
Health Hazards	Causes severe skin burns and eye damage. May cause drowsiness or dizziness. Harmful if swallowed.	Avoid contact with skin, eyes, and clothing. Do not breathe vapors.	[11]

Conclusion

Methylmagnesium iodide remains a cornerstone reagent in synthetic organic chemistry. Its fundamental properties, governed by the polar carbon-magnesium bond and its existence in the Schlenk equilibrium, dictate its potent reactivity. A thorough understanding of its physicochemical properties, coupled with strict adherence to proper experimental protocols and safety precautions, is paramount for its successful and safe utilization in research and development. This guide provides a foundational framework for professionals working with this powerful synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. thomassci.com [thomassci.com]
- 3. fishersci.com [fishersci.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. youtube.com [youtube.com]
- 6. Methyl magnesium Iodide solution in Diethyl ether, Methyl magnesium Iodide solution in Diethyl ether 917-64-6 , Methyl magnesium Iodide solution in Diethyl ether suppliers in India. [sodiumiodide.net]
- 7. magnesium iodide [chemister.ru]
- 8. compoundchem.com [compoundchem.com]
- 9. 917-64-6 CAS MSDS (METHYLMAGNESIUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Methylmagnesium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630815#fundamental-properties-of-methylmagnesium-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com